

Unveiling the Research Potential of Solvent Red 195: A Technical Guide

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Compound of Interest

Compound Name: Solvent red 195

Cat. No.: B1595644

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Abstract

Solvent Red 195, a monoazo dye traditionally confined to industrial applications in plastics and textiles, possesses a suite of physicochemical properties that suggest a promising, yet largely unexplored, future in scientific research. This technical guide elucidates the latent potential of **Solvent Red 195** as a fluorescent probe for cellular imaging and other research applications. By collating its known characteristics and drawing parallels with analogous compounds, this document provides a foundational resource for its adoption in the laboratory. We present its chemical and physical properties, alongside posited experimental protocols for its use in biological imaging, and a discussion on its synthesis and safety considerations.

Introduction

Solvent Red 195 is a synthetic organic dye, classified as a monoazo compound.[1] While its industrial utility for imparting a vibrant bluish-red hue to polymers and fibers is well-documented, its application in the scientific research sphere remains nascent.[2][3] The inherent fluorescence and hydrophobicity of many solvent dyes present opportunities for their use as probes in complex biological systems. This guide aims to bridge the informational gap and stimulate the investigation of **Solvent Red 195** in research, particularly in the realm of cellular biology and drug development.

Physicochemical Properties

A comprehensive understanding of the chemical and physical characteristics of **Solvent Red 195** is paramount for its application in a research setting. The available data is summarized below.

Property	Value	References
Chemical Name	C.I. Solvent Red 195	[4]
CAS Number	164251-88-1	[5]
Molecular Formula	C ₃₄ H ₃₀ Cl ₂ N ₆ O ₆	[6]
Appearance	Bluish-red powder	[5]
Melting Point	216 °C	[5]
Heat Resistance	Up to 300 °C (in Polystyrene)	[7]
Light Fastness	Grade 7-8 (Excellent)	[8]

Solubility

Solvent Red 195 is characterized by its poor solubility in water and good solubility in a range of organic solvents. This hydrophobicity is a key attribute for its potential as a membrane or lipid-targeting probe.

Solvent	Solubility (g/L at 20°C)
Acetone	1.4
Butyl Acetate	1.3
Methylbenzene	2.7
Dichloromethane	37.1
Ethyl Alcohol	0.8
Water	Insoluble

Data compiled from various sources.

Photophysical Properties (Estimated)

Directly measured photophysical data for **Solvent Red 195** are not readily available in the scientific literature. However, based on data for structurally similar red monoazo solvent dyes and the absorption maximum of the related Reactive Red 195, we can estimate its spectral properties.^{[9][10]}

Parameter	Estimated Value	Notes
Absorption Maximum (λ_{max})	~540 - 560 nm	Estimated based on the visible color and data from related azo dyes.
Emission Maximum (λ_{em})	~580 - 620 nm	Estimated based on a typical Stokes shift for similar dyes.
Stokes Shift	~40 - 60 nm	The difference between absorption and emission maxima.
Fluorescence Quantum Yield (Φ_F)	Low to Moderate	Many simple azo dyes have lower quantum yields due to non-radiative decay pathways.
Fluorescence Lifetime (τ)	1 - 5 ns	Typical range for small organic fluorophores.

Note: These are estimations and require experimental verification. The photophysical properties of dyes are highly dependent on the solvent environment.^[11]

Potential Research Applications

The hydrophobic nature and predicted fluorescence of **Solvent Red 195** make it a candidate for several research applications, primarily in cellular imaging.

Staining of Lipid Droplets and Endoplasmic Reticulum

Given its high lipophilicity, **Solvent Red 195** is likely to preferentially partition into nonpolar environments within cells, such as lipid droplets and the membranes of the endoplasmic reticulum (ER).^{[12][13]} This suggests its potential use as a vital stain for visualizing these organelles in living cells.

Membrane Probing

The dye's hydrophobicity could be exploited to study the structure and dynamics of cellular membranes. Changes in the fluorescence emission spectrum or lifetime upon incorporation into a lipid bilayer could provide information about membrane polarity and fluidity.

Flow Cytometry

If successfully used to stain specific cellular compartments, **Solvent Red 195** could potentially be used in flow cytometry to identify and sort cell populations based on their lipid content or the morphology of their endoplasmic reticulum.

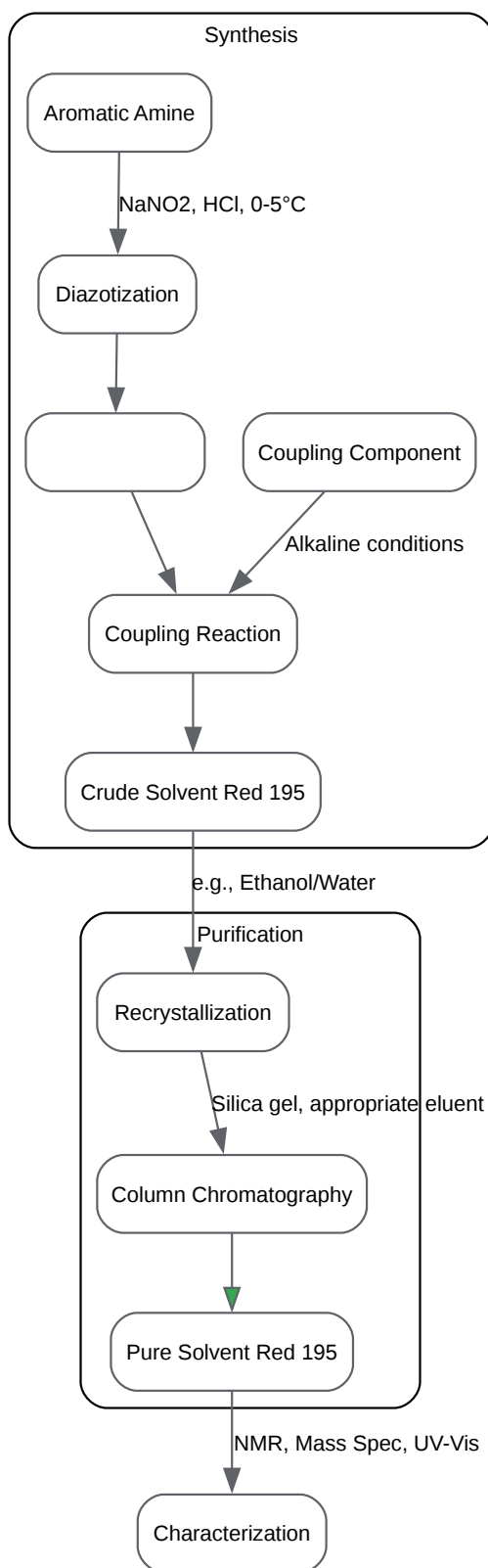
Experimental Protocols (Proposed)

The following are proposed starting protocols for utilizing **Solvent Red 195** in a research laboratory. Optimization will be necessary for specific cell types and experimental conditions.

Laboratory-Scale Synthesis and Purification of Solvent Red 195

While industrial synthesis methods exist, a laboratory-scale procedure would be necessary for research applications to ensure purity. The synthesis of monoazo dyes typically involves a two-step diazotization and coupling reaction.^{[14][15]}

Workflow for Synthesis and Purification:



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Caption: Workflow for the synthesis and purification of **Solvent Red 195**.

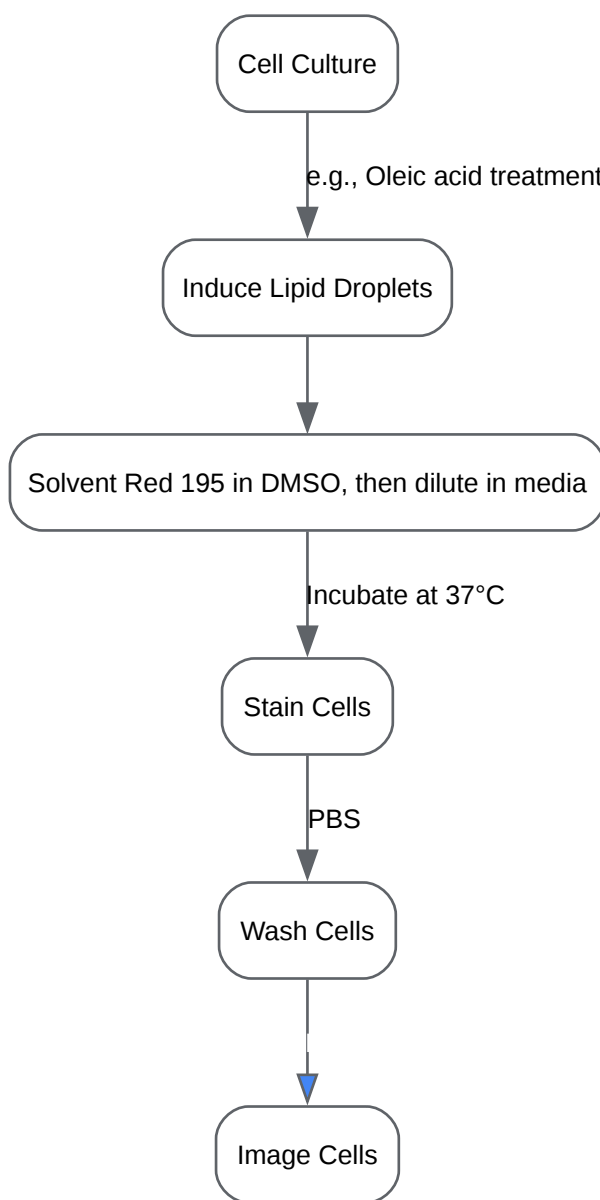
Methodology:

- **Diazotization:** An appropriate aromatic amine is dissolved in an acidic solution (e.g., HCl) and cooled to 0-5°C. A solution of sodium nitrite is added dropwise to form the diazonium salt.
- **Coupling:** A solution of the coupling component is prepared under alkaline conditions and cooled. The diazonium salt solution is then slowly added to the coupling component solution with stirring to form the crude dye.
- **Purification:** The crude product is collected by filtration and purified. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed, followed by column chromatography on silica gel to achieve high purity.^[16] The final product should be characterized by techniques such as NMR, mass spectrometry, and UV-Vis spectroscopy.

Staining of Lipid Droplets in Live Cells

This protocol is adapted from general methods for staining lipid droplets with hydrophobic dyes like Oil Red O and Nile Red.^[14]

Experimental Workflow:



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Caption: General workflow for staining lipid droplets in live cells.

Methodology:

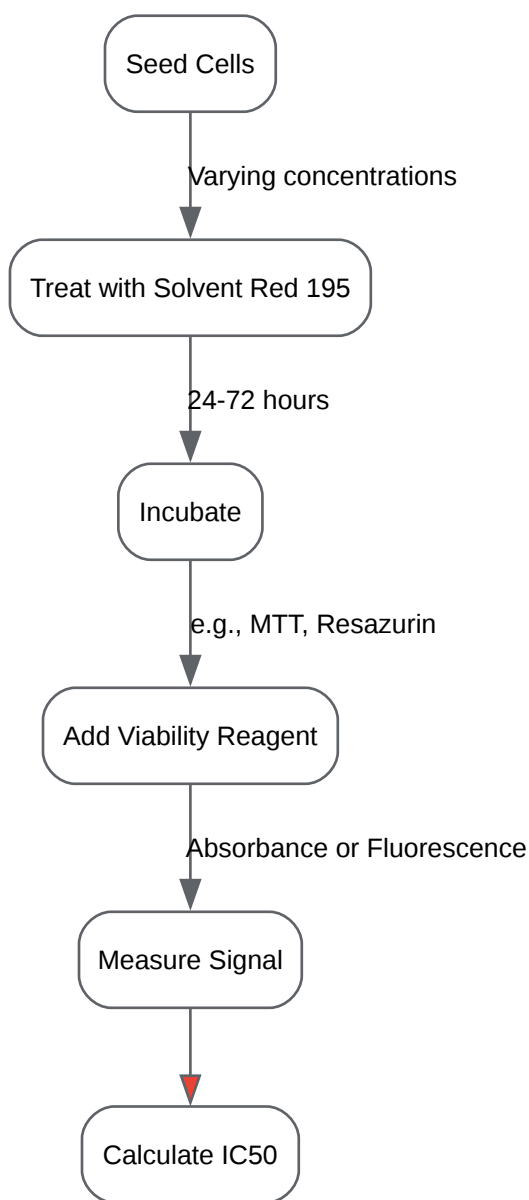
- Cell Preparation: Plate cells on a suitable imaging dish or coverslip and culture overnight. To enhance lipid droplet formation, cells can be treated with oleic acid complexed to BSA for several hours.

- **Staining Solution Preparation:** Prepare a stock solution of **Solvent Red 195** (e.g., 1 mg/mL) in DMSO. Immediately before use, dilute the stock solution in pre-warmed cell culture medium to a final working concentration (a starting range of 1-10 µg/mL is recommended for optimization).
- **Staining:** Remove the culture medium from the cells and replace it with the staining solution. Incubate for 15-30 minutes at 37°C, protected from light.
- **Washing:** Gently wash the cells two to three times with phosphate-buffered saline (PBS) or fresh culture medium.
- **Imaging:** Image the cells immediately using a fluorescence microscope with appropriate filter sets (e.g., excitation around 540-560 nm and emission detection around 580-620 nm).

In Vitro Cytotoxicity Assay

To assess the suitability of **Solvent Red 195** for live-cell imaging, its cytotoxicity should be evaluated. A standard MTT or resazurin-based assay can be employed.

Logical Flow of Cytotoxicity Assessment:



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Caption: Logical flow for determining the IC₅₀ of **Solvent Red 195**.

Methodology:

- Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Treatment: Prepare serial dilutions of **Solvent Red 195** in culture medium. Replace the medium in the wells with the dye-containing medium. Include vehicle-only (DMSO) and

untreated controls.

- Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
- Viability Assessment: Add the viability reagent (e.g., MTT or resazurin) to each well and incubate according to the manufacturer's instructions.
- Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
- Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC₅₀).

Safety and Handling

Solvent Red 195 should be handled with appropriate laboratory precautions. As with many dyes and organic compounds, direct contact with skin and eyes should be avoided, and it should be handled in a well-ventilated area or fume hood. Ingestion and inhalation should be prevented. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion and Future Directions

Solvent Red 195 presents an intriguing, low-cost candidate for development as a fluorescent probe in biological research. Its hydrophobic nature and predicted fluorescent properties suggest its utility in staining lipid-rich structures within cells. This technical guide provides a starting point for researchers interested in exploring its potential. Future work should focus on the experimental determination of its photophysical properties, a thorough evaluation of its cytotoxicity across various cell lines, and the exploration of its utility in specific biological contexts, such as the study of lipid metabolism or endoplasmic reticulum stress. Further chemical modification of the **Solvent Red 195** scaffold could also lead to the development of second-generation probes with improved brightness, photostability, and targeting specificity.

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